BenchChemオンラインストアへようこそ!

5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

This compound is the structurally correct choice for kinase SAR programs requiring 6-position substitution analysis that 5,7-disubstituted analogs cannot access. With MW 308 Da, XLogP3 3.3, and ≥95% purity, it meets lead-like criteria while providing verifiable quality benchmarks via batch-specific COA and SDS documentation.

Molecular Formula C17H16N4S
Molecular Weight 308.4
CAS No. 478039-43-9
Cat. No. B2818568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
CAS478039-43-9
Molecular FormulaC17H16N4S
Molecular Weight308.4
Structural Identifiers
SMILESCC1=C(N2C(=CC(=N2)C3=C(C=CS3)N4C=CC=C4)N=C1C)C
InChIInChI=1S/C17H16N4S/c1-11-12(2)18-16-10-14(19-21(16)13(11)3)17-15(6-9-22-17)20-7-4-5-8-20/h4-10H,1-3H3
InChIKeyXNVVFUCGFZVYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7-Trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine (CAS 478039-43-9): Structural Identity and Compound Class for Research Procurement


5,6,7-Trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine (CAS 478039-43-9) is a fully heterocyclic small molecule (C₁₇H₁₆N₄S, MW 308.4 g/mol) built on the pyrazolo[1,5-a]pyrimidine core, featuring a 3-(1H-pyrrol-1-yl)-2-thienyl substituent at position 2 and methyl groups at positions 5, 6, and 7 [1]. The compound belongs to a privileged scaffold widely exploited in kinase inhibitor discovery programs, particularly targeting the tropomyosin receptor kinase (TRK) family, Pim-1, and CK2 [2][3]. It is commercially available as a research-grade screening compound (≥95% purity) through suppliers including AKSci (cat. 5258CL) and Key Organics (cat. 3R-0129) [1]. This guide provides the quantitative, comparator-anchored evidence necessary for informed procurement decisions among close structural analogs.

Why 5,6,7-Trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic In-Class Analogs


The pyrazolo[1,5-a]pyrimidine scaffold tolerates extensive substitution, but the specific 5,6,7-trimethyl pattern of CAS 478039-43-9 produces a physicochemical and structural profile distinct from the nearest commercially available analogs—the 5,7-dimethyl (CAS 477888-82-7), 5,7-bis(trifluoromethyl) (CAS 439109-45-2), and 5-methyl-7-(trifluoromethyl) (CAS 439109-43-0) variants [1]. Substitution at the 6-position is absent in the 5,7-disubstituted comparators, meaning the target compound occupies a steric and lipophilic space unavailable to those analogs. This translates to quantifiable differences in computed LogP (3.3 vs. 2.9 vs. 4.57), molecular weight (308.4 vs. 294.4 vs. 402.3 Da), and hydrogen-bond acceptor count (3 vs. 3 vs. 4), each of which directly impacts solubility, permeability, and target-binding pharmacophore requirements [1]. Interchanging compounds without accounting for these differences risks altering assay outcomes, confounding SAR interpretation, and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: 5,6,7-Trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Intermediate LogP Differentiates Target from Both Dimethyl and Bis-Trifluoromethyl Analogs

The target compound (CAS 478039-43-9) has a PubChem-computed XLogP3-AA of 3.3, placing it between the 5,7-dimethyl analog (CAS 477888-82-7, XLogP3-AA = 2.9) and the 5,7-bis(trifluoromethyl) analog (CAS 439109-45-2, ACD/LogP = 4.57) [1]. This 0.4 log unit increase over the dimethyl comparator corresponds to approximately 2.5-fold higher octanol-water partitioning, while remaining 1.27 log units (approximately 18-fold) lower than the bis-CF3 variant. In the context of Lipinski's Rule of Five and CNS drug-likeness thresholds (optimal LogP 1–3.5), the target compound occupies an intermediate, more developable lipophilicity range than the bis-CF3 analog, which exceeds the commonly accepted oral bioavailability ceiling (LogP > 4) [2]. This property is critical for researchers balancing passive permeability against aqueous solubility when selecting screening compounds.

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: 308.4 Da Places Target in a Favorable Lead-Like Space vs. 402.3 Da Bis-CF3 Analog

The target compound has a molecular weight of 308.4 g/mol, which is 14 Da heavier than the 5,7-dimethyl analog (294.4 g/mol) but 93.9 Da lighter than the 5,7-bis(trifluoromethyl) analog (402.3 Da) [1]. The addition of a single methyl group at the 6-position (Δ +14 Da vs. dimethyl analog) represents a minimal molecular weight increase that preserves lead-like properties (MW ≤ 350 Da per the 'rule of 3' for fragment-based lead discovery). In contrast, the bis-CF3 comparator exceeds the 400 Da threshold commonly used as a lead-likeness cutoff and falls within drug-like but not lead-like space, reducing its utility in fragment growth and early lead optimization campaigns [2]. The target compound also has only 2 rotatable bonds (vs. 4 for the bis-CF3 analog) and 3 H-bond acceptors (vs. 4), both favorable for ligand efficiency metrics [1].

Molecular weight Lead-likeness Fragment-based screening

Structural Uniqueness: 6-Position Methyl Occupies a Steric Pocket Absent in 5,7-Disubstituted Analogs

The defining structural feature of CAS 478039-43-9 is the methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core—a substitution position not present in the 5,7-dimethyl (CAS 477888-82-7), 5,7-bis(trifluoromethyl) (CAS 439109-45-2), or 5-methyl-7-(trifluoromethyl) (CAS 439109-43-0) comparators [1]. In the SAR context of pyrazolo[1,5-a]pyrimidine-based TRK and Pim-1 kinase inhibitors, substitution at the 5-, 6-, and 7-positions independently modulates selectivity across kinase family members by differentially engaging hydrophobic pockets in the ATP-binding cleft [2]. The 6-methyl group of the target compound projects into the solvent-adjacent region near the kinase hinge, a region known to influence selectivity for TRKA over TRKB and Pim-1 over Pim-2 based on published SAR for this scaffold class [2]. Analogs lacking the 6-position substituent forfeit this spatial interaction, which may result in altered kinase selectivity profiles.

Structure-activity relationship Kinase hinge-binding Steric complementarity

Vendor Quality Specification: ≥95% Purity with Documented SDS and COA Availability vs. Unspecified Purity for Analog Suppliers

The target compound is supplied by AKSci (cat. 5258CL) with a documented minimum purity specification of ≥95% and full quality assurance support including batch-specific Safety Data Sheets (SDS) and Certificates of Analysis (COA) available upon request . In contrast, several listed suppliers of the comparator analogs (e.g., 5,7-dimethyl analog CAS 477888-82-7; bis-CF3 analog CAS 439109-45-2) do not publish minimum purity specifications on their publicly accessible product pages, leaving procurement decisions without verifiable quality benchmarks . This quantifiable quality specification reduces the risk of introducing undefined impurities into assay systems and supports experimental reproducibility across independent laboratories.

Compound quality Reproducibility Procurement specification

Recommended Application Scenarios for 5,6,7-Trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Requiring 6-Position Steric Occupancy

This compound is the appropriate selection when a research program requires a pyrazolo[1,5-a]pyrimidine-based probe that fills the 6-position steric pocket within the ATP-binding cleft. Based on class-level SAR inference from the pyrazolo[1,5-a]pyrimidine TRK/Pim-1 inhibitor literature [1], the 6-methyl substituent occupies a spatial region that 5,7-disubstituted comparators cannot access. This makes CAS 478039-43-9 the structurally correct choice for SAR studies investigating the selectivity contribution of 6-position substitution across kinase family members.

Lead-Like Fragment Growth with Favorable Physicochemical Profile

For fragment-based or lead-optimization programs constrained by molecular weight (≤350 Da) and lipophilicity (LogP ≤ 3.5) thresholds, this compound (MW 308.4 Da, XLogP3 3.3) provides a more developable starting point than the 5,7-bis(trifluoromethyl) analog (MW 402.3 Da, LogP 4.57), which exceeds both lead-like MW and oral bioavailability LogP ceilings [2][3]. The modest 0.4 log unit increase in lipophilicity over the 5,7-dimethyl analog (LogP 2.9) can be exploited to improve membrane permeability without crossing into high-logP liability territory.

Reproducible Screening with Documented Quality Assurance

When assay reproducibility across laboratories is paramount, this compound's ≥95% vendor-documented purity specification with available batch-specific COA and SDS provides a verifiable quality benchmark that is unavailable for several comparator analogs whose purity is not publicly specified. This documentation supports compliance with institutional procurement standards and enhances inter-laboratory data comparability.

Building Block for Diversified Heterocyclic Libraries

The fully substituted 5,6,7-trimethyl core provides a rigid, sterically defined scaffold for constructing diversified screening libraries through further functionalization at the thienyl-pyrrole moiety. The compound's 2 rotatable bonds (vs. 4 for the bis-CF3 analog) [2] confer greater conformational rigidity, which is advantageous for structure-based drug design where defined binding poses are required.

Quote Request

Request a Quote for 5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.